HS-Peg3-CH2CH2N3
Overview
Description
Mechanism of Action
Target of Action
HS-Peg3-CH2CH2N3 is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound, as a PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thus playing a vital role in maintaining cellular homeostasis .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
HS-Peg3-CH2CH2N3 interacts with various biomolecules in the process of PROTAC formation . It connects two different ligands: one for the target protein and the other for an E3 ubiquitin ligase . The nature of these interactions is largely determined by the specific ligands used, which are chosen based on the target protein and the desired E3 ubiquitin ligase .
Cellular Effects
The effects of this compound on cells are primarily observed through the action of the PROTACs it helps form . These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound contributes to the mechanism of action of PROTACs . The PROTACs, containing this compound, bind to the target protein and an E3 ubiquitin ligase . This forms a ternary complex, leading to the ubiquitination of the target protein. The ubiquitinated protein is then recognized by the proteasome and degraded .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at -18°C for long-term storage, avoiding light and oxygen .
Metabolic Pathways
The compound plays a key role in the ubiquitin-proteasome system through its involvement in PROTACs .
Transport and Distribution
As a component of PROTACs, it is likely to be distributed wherever these molecules exert their effects .
Subcellular Localization
As a component of PROTACs, it is likely to be found wherever these molecules are active within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HS-Peg3-CH2CH2N3 involves the conjugation of a thiol group to a PEG chain, followed by the addition of an azide group. The reaction typically occurs under mild conditions to preserve the functional groups. The thiol group is introduced via a thiol-ene reaction, while the azide group is added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
HS-Peg3-CH2CH2N3 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azide group can be reduced to an amine.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Phosphines or other reducing agents.
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products
Disulfides: Formed from the oxidation of thiol groups.
Amines: Formed from the reduction of azide groups.
Triazoles: Formed from click chemistry reactions involving the azide group.
Scientific Research Applications
HS-Peg3-CH2CH2N3 is widely used in scientific research, particularly in the following fields:
Chemistry: As a linker in the synthesis of PROTACs and other bioconjugates.
Biology: In the study of protein degradation pathways and cellular processes.
Medicine: Potential therapeutic applications in targeted protein degradation for disease treatment.
Industry: Used in the development of advanced materials and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
HS-Peg2-CH2CH2N3: A shorter PEG chain variant.
HS-Peg4-CH2CH2N3: A longer PEG chain variant.
HS-Peg3-CH2CH2NH2: An amine variant instead of an azide group
Uniqueness
HS-Peg3-CH2CH2N3 is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. The azide group allows for versatile click chemistry applications, making it a valuable tool in the synthesis of complex bioconjugates .
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c9-11-10-1-2-12-3-4-13-5-6-14-7-8-15/h15H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXDQYGDMXOVCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237102 | |
Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1347750-79-1 | |
Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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